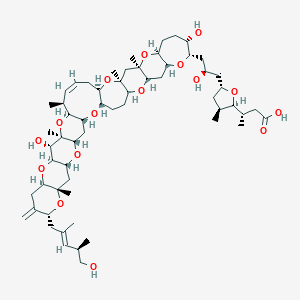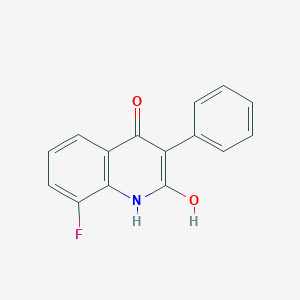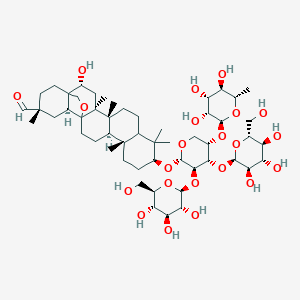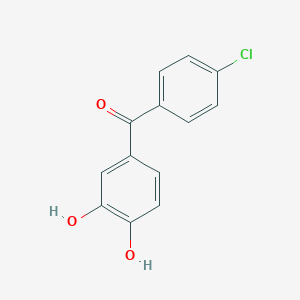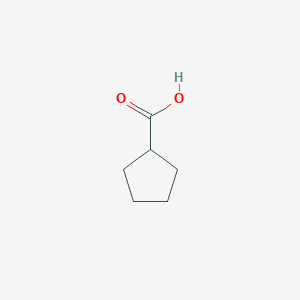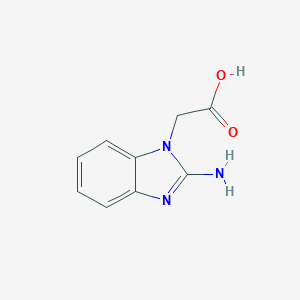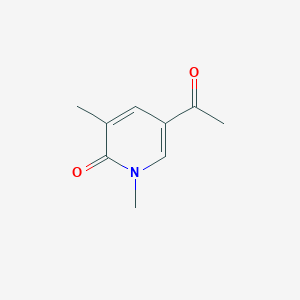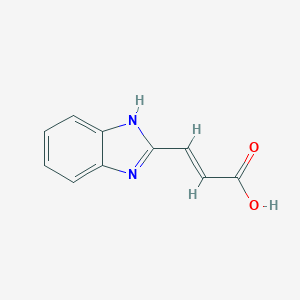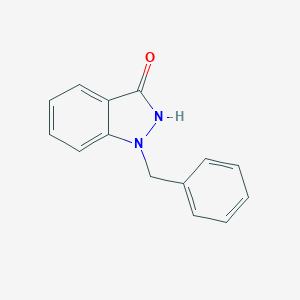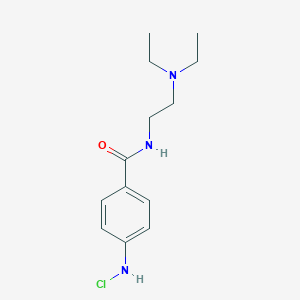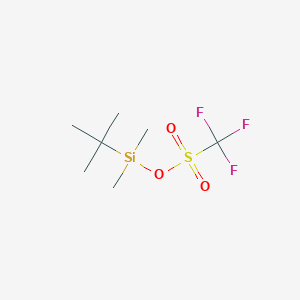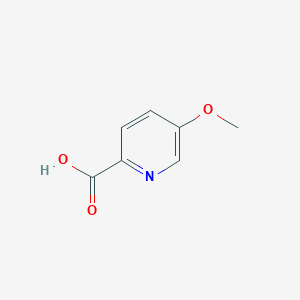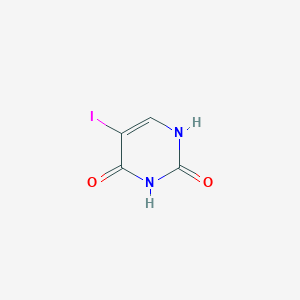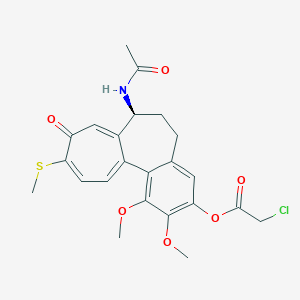
3-Chloroacetyl-3-demethylthiocolchicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroacetyl-3-demethylthiocolchicine is a synthetic derivative of colchicine, a natural compound found in the autumn crocus plant. This compound has been of great interest to the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
3-Chloroacetyl-3-demethylthiocolchicine has been shown to have potential applications in cancer research. Studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.
Mécanisme D'action
The mechanism of action of 3-Chloroacetyl-3-demethylthiocolchicine is similar to that of colchicine. It binds to tubulin, a protein that is essential for cell division, and disrupts the formation of microtubules. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloroacetyl-3-demethylthiocolchicine include inhibition of cell division, induction of apoptosis, and disruption of the cytoskeleton. It has also been shown to have anti-inflammatory properties, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloroacetyl-3-demethylthiocolchicine in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its toxicity and potential side effects must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 3-Chloroacetyl-3-demethylthiocolchicine. One area of interest is the development of new analogs with improved potency and selectivity. Another area is the investigation of the compound's potential use in combination with other drugs for synergistic effects. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of 3-Chloroacetyl-3-demethylthiocolchicine.
Méthodes De Synthèse
The synthesis of 3-Chloroacetyl-3-demethylthiocolchicine involves the reaction of colchicine with chloroacetyl chloride in the presence of a base. The resulting compound is then demethylated using a reagent such as boron tribromide to yield 3-Chloroacetyl-3-demethylthiocolchicine.
Propriétés
Numéro CAS |
148731-66-2 |
|---|---|
Nom du produit |
3-Chloroacetyl-3-demethylthiocolchicine |
Formule moléculaire |
C23H24ClNO6S |
Poids moléculaire |
478 g/mol |
Nom IUPAC |
[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 |
Clé InChI |
KXBYMXNKGWHCBS-INIZCTEOSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
Autres numéros CAS |
148731-66-2 |
Synonymes |
3-CATC 3-chloroacetyl-3-demethylthiocolchicine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



